molecular formula C12H11N3OS B5285247 2-Phenyl-N-(1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

2-Phenyl-N-(1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B5285247
M. Wt: 245.30 g/mol
InChI Key: WXAMAHSYLBWLBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-N-(1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions include:

    Reagents: Phenylthiosemicarbazide, methoxy cinnamic acid, phosphorus oxychloride

    Solvent: Ethanol

    Temperature: Reflux conditions

    Duration: Several hours

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-N-(1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-Phenyl-N-(1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of Src homology-2 domain-containing protein tyrosine phosphatase 1 (SHP1), which is involved in oncogenic cell-signaling cascades . This inhibition leads to the disruption of cell signaling pathways, resulting in the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-N-(1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is unique due to its specific structure, which combines the thiadiazole ring with a cyclopropane carboxamide moiety.

Properties

IUPAC Name

2-phenyl-N-(1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c16-11(14-12-15-13-7-17-12)10-6-9(10)8-4-2-1-3-5-8/h1-5,7,9-10H,6H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAMAHSYLBWLBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)NC2=NN=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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